3,6-Dimethyl-2,4-diphenylpyridine
Description
Properties
Molecular Formula |
C19H17N |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3,6-dimethyl-2,4-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)15(2)19(20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI Key |
UBVGVXMRQVHSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2,4-diphenylpyridine can be synthesized through various methods. One common approach involves the modified Chichibabin reaction, where aromatic aldehydes react with 4’-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd/C) . Another method involves the Hantzsch-type strategy, which employs the oxidative coupling of β-enamine carbonyl compounds with rongalite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyridine ring.
Scientific Research Applications
3,6-Dimethyl-2,4-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the presence of methyl and phenyl groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogs
a) 3,6-Dimethyl-2,5-diphenylpyrazine
- Key Differences : Pyrazine ring (two nitrogen atoms at 1,4-positions) vs. pyridine (one nitrogen).
- Properties: Formed via cyclization of cathinone, demonstrating lower thermal stability due to dimerization tendencies . Exhibits distinct reactivity in oxidation reactions (e.g., forms dihydropyrazine intermediates) .
b) 2-(2’-Pyridyl)-4,6-diphenylphosphinine
- Key Differences : Phosphorus atom replaces one carbon in the heterocycle.
- Properties :
c) Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate
- Key Differences : Fused isothiazole ring and ester functional groups.
- Properties :
Physicochemical and Functional Comparisons
Table 1. Comparative Analysis of Key Compounds
Reactivity and Stability
- Thermal Stability : this compound exhibits higher stability than pyrazine analogs, which degrade via dimerization .
- Coordination Chemistry : The pyridine derivative forms stable complexes with transition metals (Rh, Ir), whereas phosphinine analogs show stronger metal-ligand interactions .
- Functional Group Effects : Ester-containing derivatives (e.g., isothiazolo-pyridines) introduce fluorescence but reduce thermal stability .
Pharmacological and Industrial Relevance
- Medicinal Chemistry : Pyridine derivatives with chloro or nitro substituents (e.g., 4-(4-chlorophenyl) analogs in ) show antimicrobial activity, but this compound’s bioactivity remains understudied .
- Material Science : Diphenylpyridine derivatives serve as ligands in OLEDs and catalysts, with phenyl groups enhancing π-π stacking for material durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
